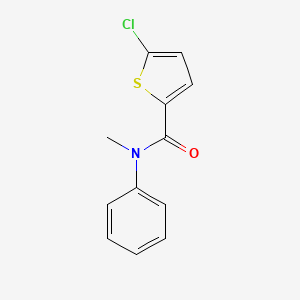
Cyclobutylcarboxamide, N-(2-ethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutylcarboxamide, N-(2-ethylphenyl)-, also known as EtCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EtCP belongs to the class of amide compounds and is synthesized through a multistep process involving various chemical reactions.
Wirkmechanismus
The exact mechanism of action of Cyclobutylcarboxamide, N-(2-ethylphenyl)- is not yet fully understood. However, studies have shown that Cyclobutylcarboxamide, N-(2-ethylphenyl)- acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. It also inhibits the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Cyclobutylcarboxamide, N-(2-ethylphenyl)- has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to have a neuroprotective effect by reducing oxidative stress and preventing neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Cyclobutylcarboxamide, N-(2-ethylphenyl)- in lab experiments is its high potency and selectivity. It can be used at low concentrations to achieve the desired effect. However, one of the limitations of using Cyclobutylcarboxamide, N-(2-ethylphenyl)- is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research on Cyclobutylcarboxamide, N-(2-ethylphenyl)-. One area of interest is its potential use in the treatment of cancer. Studies have shown that Cyclobutylcarboxamide, N-(2-ethylphenyl)- has anti-cancer properties and can inhibit the growth of cancer cells. Another area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Research studies have shown that Cyclobutylcarboxamide, N-(2-ethylphenyl)- has anxiolytic and antidepressant properties. Further research is needed to fully understand the potential therapeutic applications of Cyclobutylcarboxamide, N-(2-ethylphenyl)- in these areas.
Conclusion:
In conclusion, Cyclobutylcarboxamide, N-(2-ethylphenyl)- is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of Cyclobutylcarboxamide, N-(2-ethylphenyl)- involves a multistep process that includes the reaction of cyclobutanecarboxylic acid with thionyl chloride to form cyclobutanecarbonyl chloride. The cyclobutanecarbonyl chloride is then reacted with 2-ethylphenylamine to form the desired product, Cyclobutylcarboxamide, N-(2-ethylphenyl)-. The overall yield of this process is around 30%.
Wissenschaftliche Forschungsanwendungen
Cyclobutylcarboxamide, N-(2-ethylphenyl)- has been extensively studied for its potential therapeutic applications in various diseases. Research studies have shown that Cyclobutylcarboxamide, N-(2-ethylphenyl)- has anti-inflammatory, analgesic, and anticonvulsant properties. It has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-10-6-3-4-9-12(10)14-13(15)11-7-5-8-11/h3-4,6,9,11H,2,5,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJLCYSHTGMCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutylcarboxamide, N-(2-ethylphenyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)
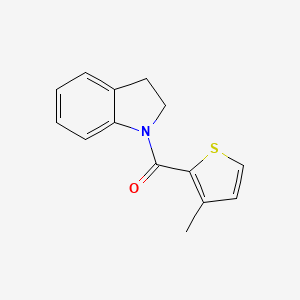
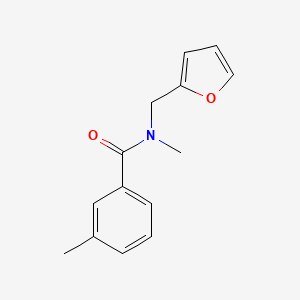
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)
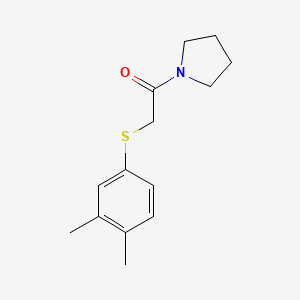
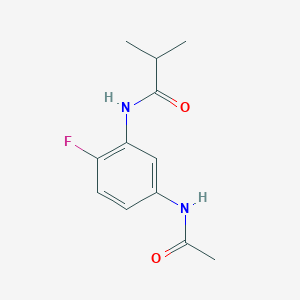

![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)

